molecular formula C15H16O5 B4886520 ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B4886520
M. Wt: 276.28 g/mol
InChI Key: YXBHWZYFNLJVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a useful research compound. Its molecular formula is C15H16O5 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.09977361 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Reactions and Compound Formation

Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been studied for their reactions with S-methylisothiosemicarbazide hydroiodide, leading to the formation of various compounds. These reactions occur under specific conditions like refluxing in pyridine or ethanol, producing different yields of the resulting compounds (Vetyugova et al., 2018).

2. Structural Analysis and Crystallography

The structure of related compounds such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography. This analysis helps in understanding the crystal system and space group of the compound, providing insights into its molecular configuration (Manolov et al., 2012).

3. Synthesis and Antibacterial Activity

Compounds derived from ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate have been synthesized and evaluated for their antibacterial activity. This includes the design and synthesis of thiazolidin-4-ones and other derivatives, which are then screened for their effectiveness against various bacterial strains (Čačić et al., 2009).

4. Antimicrobial and Antifungal Activities

Research has also been conducted on the synthesis of derivatives with antimicrobial and antifungal activities. For example, the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives and their evaluation against different bacterial and fungal strains highlight the potential medicinal applications of these compounds (Ghashang et al., 2013).

5. Polymorphism in Pharmaceutical Compounds

Studies on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a structurally related compound, have explored its polymorphic forms. This research is vital for understanding the analytical and physical characterization of pharmaceutical compounds (Vogt et al., 2013).

6. Growth-Regulating Activity on Plants

Investigations into the growth-regulating activity of 4-hydroxycoumarin derivatives on inoculated soybean plants have been conducted. These studies help understand the impact of such compounds on plant growth and development, which can be crucial for agricultural applications (Stanchev et al., 2010).

Properties

IUPAC Name

ethyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-18-15(17)10(3)19-11-5-6-12-9(2)7-14(16)20-13(12)8-11/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBHWZYFNLJVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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